3-Oxocholic acid

Catalog No.
S619160
CAS No.
2304-89-4
M.F
C24H38O5
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxocholic acid

CAS Number

2304-89-4

Product Name

3-Oxocholic acid

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

OEKUSRBIIZNLHZ-DJDNIQJZSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Synonyms

(5β,7α,12α)-7,12-Hydroxy-3-oxo-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholanic Acid; 7α,12α-Dihydroxy-3-keto-5β-cholanoic Acid; 7α,12α-Dihydroxy-3-oxo-5β-chol-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C

Background and Properties

3-Oxocholic acid (also known as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid) is a type of bile acid []. Bile acids are steroid acids found predominantly in the bile of mammals and play a crucial role in digestion by aiding fat absorption and cholesterol elimination []. 3-Oxocholic acid specifically belongs to the class of dihydroxy bile acids, meaning it has two hydroxyl groups attached to its structure [].

Formation and Metabolism

3-Oxocholic acid is a minor metabolite of cholic acid, another primary bile acid []. In the gut, bacteria can modify cholic acid through a process called biotransformation, which can generate 3-Oxocholic acid as a side product []. Additionally, specific enzymes in the liver, known as cytochromes P450, can also play a role in the formation of 3-Oxocholic acid from cholic acid [].

Potential Research Applications

While 3-Oxocholic acid itself is not currently used in any established medical treatments, research is exploring its potential applications in various fields:

  • Anti-inflammatory effects: Studies suggest that 3-Oxocholic acid, along with other bile acids, might exhibit anti-inflammatory properties []. This research is still in its early stages, but it could pave the way for the development of novel anti-inflammatory treatments.
  • Neurological disorders: Some research suggests that 3-Oxocholic acid, potentially derived from fermented cattle bile, might have the ability to inhibit neuroinflammation associated with certain neurological disorders. However, further investigation is needed to understand its potential therapeutic effects.

3-Oxocholic acid, chemically known as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid, is a bile acid derived from cholesterol metabolism. It is characterized by the presence of a keto group at the C-3 position and hydroxyl groups at the C-7 and C-12 positions. This compound plays a crucial role in the emulsification of dietary fats and absorption of fat-soluble vitamins in the intestine. Bile acids, including 3-oxocholic acid, are synthesized predominantly in the liver and are essential for digestion and absorption processes.

  • Fat digestion and absorption: Bile acids emulsify fats in the small intestine, facilitating their breakdown by digestive enzymes and absorption into the bloodstream [].
  • Cholesterol regulation: Bile acids help eliminate cholesterol from the body by promoting its excretion in bile [].
  • Gut microbiota modulation: Bile acids can influence the composition of gut bacteria, potentially impacting overall gut health [].

3-Oxocholic acid undergoes various chemical transformations, primarily involving reduction and oxidation reactions. Notably:

  • Reduction: The keto group at C-3 can be reduced to form 3α-hydroxy derivatives. This reaction is catalyzed by enzymes such as 3α-hydroxysteroid dehydrogenase.
  • Hydroxylation: The compound can also participate in hydroxylation reactions, where additional hydroxyl groups are introduced at different positions on the steroid nucleus.
  • Conjugation: In physiological conditions, 3-oxocholic acid may be conjugated with amino acids like glycine or taurine to enhance its solubility and biological activity.

3-Oxocholic acid exhibits several biological activities:

  • Cholesterol Metabolism: It aids in the regulation of cholesterol levels by promoting its excretion through bile.
  • Gut Microbiota Modulation: This bile acid influences gut microbiota composition, which can have implications for metabolic health.
  • Signaling Molecule: It acts as a signaling molecule that can bind to nuclear receptors such as farnesoid X receptor, influencing metabolic pathways related to glucose and lipid metabolism.

Several synthetic methods exist for producing 3-oxocholic acid:

  • Chemical Synthesis: Traditional organic synthesis techniques involve multi-step processes that include oxidation of cholic acid or its derivatives.
  • Biochemical Synthesis: Enzymatic methods utilizing specific enzymes can selectively convert precursor bile acids into 3-oxocholic acid with high specificity and yield.
  • Selective Reduction Techniques: Recent advancements have focused on selective reduction methods that target the keto group while preserving other functional groups, yielding high purity products .

The applications of 3-oxocholic acid span various fields:

  • Pharmaceuticals: It is investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.
  • Nutritional Supplements: Due to its role in fat digestion, it is sometimes included in dietary supplements aimed at improving digestive health.
  • Research: Used extensively in biochemical research to study bile acid metabolism and its effects on human health.

Several compounds share structural similarities with 3-oxocholic acid. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cholic Acid3α,7α,12α-trihydroxy derivativePrimary bile acid with three hydroxyl groups
Chenodeoxycholic Acid3α,7α-dihydroxy derivativeMajor bile acid involved in lipid digestion
Deoxycholic Acid3α,12α-dihydroxy derivativeSecondary bile acid formed from cholic acid
Ursodeoxycholic Acid3α-hydroxy derivativeKnown for its therapeutic effects in liver disease

Each of these compounds plays distinct roles in bile metabolism and has varying effects on health, making them unique despite their structural similarities to 3-oxocholic acid.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.27192431 g/mol

Monoisotopic Mass

406.27192431 g/mol

Heavy Atom Count

29

Melting Point

218 - 220 °C

UNII

NFU5ZM6X6V

Other CAS

2304-89-4

Wikipedia

7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Modify: 2023-08-15
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

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